1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyanilino)isoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)19-16-14-8-3-2-7-13(14)15(10-18-16)17(20)21/h2-10H,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISALRNAGIYGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=C(C3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid typically involves the reaction of 3-methoxyaniline with isoquinoline-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Functional Group Transformations
Carboxylic Acid Group (Position 4) :
-
Esterification : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., HCl) could convert the carboxylic acid to esters.
-
Amide Formation : Coupling with amines (e.g., 2-(4-chlorophenyl)ethylamine) using activating agents like oxalyl chloride or carbodiimides would yield amide derivatives .
-
Decarboxylation : Heating under acidic or basic conditions may lead to decarboxylation, forming isoquinoline derivatives without the carboxylic acid group.
Amino Group (3-Methoxyphenyl Substituent) :
-
Condensation Reactions : The amino group could participate in Schiff base formation with carbonyl compounds (e.g., aldehydes, ketones).
-
Acetylation : Reaction with acetic anhydride or acetyl chloride would yield N-acetyl derivatives.
-
Substitution : Under nucleophilic aromatic substitution conditions, the amino group may act as a directing group for electrophilic substitutions.
Isoquinoline Ring :
-
Electrophilic Substitution : The isoquinoline core is reactive at position 4 (due to the carboxylic acid group), allowing for alkylation, acylation, or nitration .
-
Reduction : Catalytic hydrogenation or use of reducing agents (e.g., DIBAL-H) could reduce the isoquinoline ring to tetrahydroisoquinoline derivatives .
Reaction Conditions and Yields
Pharmacological and Chemical Implications
-
Bioactivity : Isoquinoline derivatives with carboxylic acid moieties exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibition (e.g., carbonic anhydrase) . The carboxylic acid group is often critical for binding to targets .
-
Stability : The carboxylic acid group may undergo tautomerization or intermolecular hydrogen bonding, affecting solubility and reactivity.
Analytical Data
Scientific Research Applications
Cancer Research
The compound has shown promising cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Research indicates that isoquinoline derivatives can exhibit selective toxicity towards multidrug-resistant (MDR) cancer cells. The compound's structure enables it to interact with specific cellular targets, enhancing its efficacy against resistant strains .
- Case Study : A study demonstrated that 1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid exhibited significant activity against KB-V1 cells, which express high levels of P-glycoprotein (MDR1). The selectivity index for this compound was calculated based on its IC50 values against both MDR and non-MDR cell lines, highlighting its potential as an MDR-selective agent .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| KB-3-1 | 26.1 | 4.2 |
| KB-V1 | 14.2 |
Neuropharmacology
The compound also has implications in neuropharmacology, particularly concerning opioid receptors.
- Opioid Receptor Antagonism : Analogues of the compound have been synthesized to explore their antagonistic properties at the kappa opioid receptor. These studies suggest that modifications to the isoquinoline structure can yield compounds with enhanced receptor selectivity and potency .
Antimicrobial and Antifungal Activities
Isoquinoline derivatives, including this compound, have been evaluated for antimicrobial properties.
- Biological Evaluation : Various studies have reported that isoquinoline derivatives possess antimicrobial and antifungal activities, making them candidates for further development as therapeutic agents against infections .
Synthesis and Structural Modifications
The synthesis of this compound typically involves several steps that allow for structural modifications to enhance biological activity.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Position and Electronic Effects: The target compound has a 3-methoxyphenylamino group, which introduces steric hindrance and electron-donating effects compared to 4k (4-methoxyphenyl at C-3) . The meta-substitution may alter binding affinity in biological targets. The carboxylic acid group in the target compound contrasts with the methyl ester in the trifluoromethyl-nitro derivative , impacting solubility and hydrogen-bonding capacity.
Synthetic Accessibility :
- Compounds like 4k and 4l () are synthesized via Pd-catalyzed cross-coupling, suggesting that similar methods (e.g., Suzuki-Miyaura) could apply to the target compound .
- The absence of halogen or nitro groups in the target compound may simplify purification compared to iodophenyl or trifluoromethyl analogs .
Biological Relevance: While 4k and related quinolines are intermediates in antimalarial or anticancer drug development , the target compound’s carboxylic acid moiety may mimic ATP-binding motifs in kinase inhibitors, akin to known isoquinoline-based drugs.
Biological Activity
1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes various research findings on its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features an isoquinoline core substituted with a methoxyphenyl group and a carboxylic acid functional group, which may contribute to its biological properties. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells, the following results were observed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
| 40 | 30 |
The IC50 value was determined to be approximately 15 µM, indicating a potent cytotoxic effect at relatively low concentrations .
Protein Kinase Inhibition
Another significant aspect of the biological activity of this compound is its role as a protein kinase inhibitor. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle regulation. This inhibitory activity contributes to its anticancer effects by preventing cancer cell proliferation.
Table: CDK Inhibition Data
| Compound | CDK4 IC50 (µM) | CDK2 IC50 (µM) |
|---|---|---|
| This compound | 12 | >100 |
| Control Compound A | 8 | 15 |
| Control Compound B | >100 | 5 |
The selectivity for CDK4 over CDK2 suggests potential for reduced side effects compared to less selective inhibitors .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the methoxy group and the isoquinoline core can significantly affect the biological activity of the compound. For instance, replacing the methoxy group with other substituents alters both potency and selectivity for various targets.
Key Findings:
- Methoxy Group: Essential for maintaining anticancer activity.
- Isoquinoline Core Modifications: Variations in substitution patterns lead to different levels of kinase inhibition.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Preliminary studies suggest that it has moderate solubility and bioavailability, which could be enhanced through structural modifications.
Q & A
Basic Research Questions
Q. What multi-step organic synthesis routes are commonly employed to prepare 1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid?
- The synthesis typically involves condensation, cyclization, and functional group transformations. For example, analogous isoquinoline derivatives are synthesized via microwave-assisted reactions (e.g., coupling 3-methoxyaniline with isoquinoline precursors) followed by acid-catalyzed cyclization . Key steps include protecting group strategies for the methoxyphenylamino moiety and optimizing reaction conditions (e.g., solvent, temperature) to improve yield.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Used to confirm the methoxyphenylamino substitution pattern and isoquinoline backbone (e.g., aromatic proton integration, coupling constants) .
- HPLC : Validates purity (>95%) by resolving impurities under reversed-phase conditions (C18 column, 210 nm detection) .
- UV-Vis Spectroscopy : Determines electronic transitions (e.g., λmax ~250–300 nm) influenced by the conjugated isoquinoline system .
- Elemental Analysis : Confirms empirical formula consistency (C, H, N, O content) .
Q. What safety protocols should be followed when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions to avoid inhalation of dust or vapors .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid environmental release .
- Storage : Keep in airtight containers under dry, dark conditions to prevent degradation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Quantum Chemical Calculations : Predict reaction energetics (e.g., transition states, intermediates) using DFT (Density Functional Theory) to identify favorable pathways .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures, reducing trial-and-error experimentation .
- In Silico Screening : Evaluate substituent effects (e.g., methoxy group position) on electronic properties to guide synthetic design .
Q. What experimental strategies address contradictions in reported biological activity data for isoquinoline derivatives?
- Dose-Response Studies : Systematically vary concentrations (e.g., 1 nM–100 μM) to establish EC50/IC50 values and validate target specificity .
- Enzyme/Receptor Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify interactions (e.g., binding affinity, kinetics) .
- Orthogonal Validation : Combine in vitro (e.g., cell-based assays) and in silico (molecular docking) data to confirm mechanistic hypotheses .
Q. How can structural modifications enhance the compound’s solubility or bioavailability?
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxylate) at the 4-carboxylic acid position to improve aqueous solubility .
- Prodrug Design : Mask the carboxylic acid as an ester to enhance membrane permeability, with enzymatic hydrolysis in vivo restoring activity .
- Co-Crystallization : Screen with co-formers (e.g., cyclodextrins) to stabilize amorphous phases and enhance dissolution rates .
Q. What role does X-ray crystallography play in elucidating the compound’s interaction with biological targets?
- Crystal Structure Analysis : Resolve binding modes (e.g., hydrogen bonding with active-site residues) at atomic resolution (R-factor <0.05) .
- Ligand Docking Validation : Compare crystallographic data with docking simulations (e.g., AutoDock Vina) to refine force field parameters .
- Mutagenesis Studies : Correlate structural insights with functional assays (e.g., alanine scanning) to identify critical binding interactions .
Methodological Notes
- Synthesis Optimization : Prioritize stepwise monitoring (TLC, HPLC) to isolate intermediates and minimize side reactions .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure consistency across labs .
- Contradiction Resolution : Cross-validate analytical results (e.g., NMR vs. elemental analysis) to confirm structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
